![molecular formula C25H18ClN5O2 B2909731 3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 850903-43-4](/img/structure/B2909731.png)
3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, a phenyltriazolyl group, and an oxazole ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as α-haloketones and nitriles.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the phenyltriazolyl group: This can be done using a triazole formation reaction, typically involving azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Final coupling: The final step involves coupling the intermediate with a carboxamide group under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but lacks the phenyltriazolyl group.
3-(2-bromophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
3-(2-chlorophenyl)-5-methyl-N-[4-(5-methyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide: Similar structure but with a methyltriazolyl group instead of a phenyltriazolyl group.
Uniqueness
The uniqueness of 3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the phenyltriazolyl group, in particular, enhances its potential as a therapeutic agent due to its ability to engage in various molecular interactions.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O2/c1-16-23(24(29-33-16)20-9-5-6-10-21(20)26)25(32)28-18-11-13-19(14-12-18)31-22(15-27-30-31)17-7-3-2-4-8-17/h2-15H,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXYDXIWBURBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
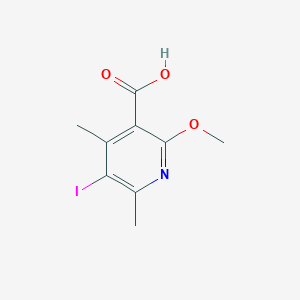
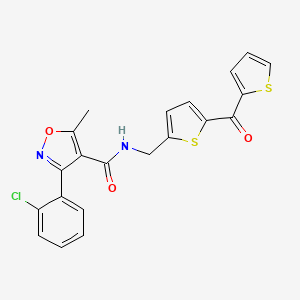
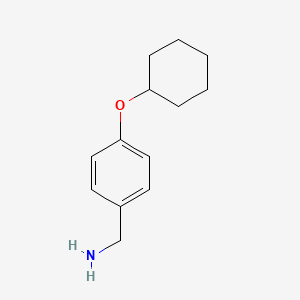
![4-Methoxy-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine](/img/structure/B2909655.png)
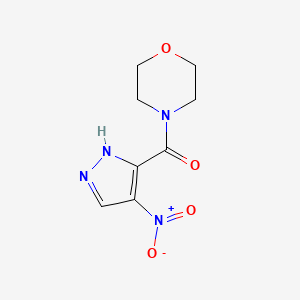
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2909660.png)
![methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2909661.png)
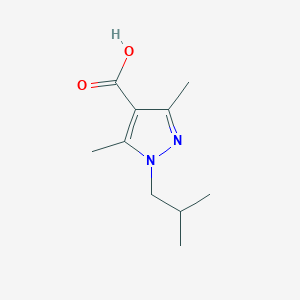
![1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2909664.png)
![7-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B2909665.png)
![6-Ethoxy-3-{[(furan-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B2909666.png)
![5-amino-N-(2-chloro-4-methylphenyl)-1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2909668.png)

![N-[(furan-2-yl)methyl]-9-oxo-9H-fluorene-2-carboxamide](/img/structure/B2909670.png)
